molecular formula C18H17FN4OS B12474381 2-{[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-YL]sulfanyl}-1-(4-fluorophenyl)ethanone

2-{[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-YL]sulfanyl}-1-(4-fluorophenyl)ethanone

Cat. No.: B12474381
M. Wt: 356.4 g/mol
InChI Key: ZEISIPMDVSSPJJ-UHFFFAOYSA-N
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Description

2-{[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-YL]sulfanyl}-1-(4-fluorophenyl)ethanone is a complex organic compound that features a triazole ring, a sulfanyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-YL]sulfanyl}-1-(4-fluorophenyl)ethanone typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the sulfanyl group and the fluorophenyl group through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters is common to ensure consistency and efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-YL]sulfanyl}-1-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-{[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-YL]sulfanyl}-1-(4-fluorophenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-YL]sulfanyl}-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets. The triazole ring and the fluorophenyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-Aminophenyl)-4-methyl-1,2,4-triazol-3-YL]sulfanyl}-1-(4-chlorophenyl)ethanone
  • 2-{[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-YL]sulfanyl}-1-(4-bromophenyl)ethanone

Uniqueness

The uniqueness of 2-{[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-YL]sulfanyl}-1-(4-fluorophenyl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.

Properties

Molecular Formula

C18H17FN4OS

Molecular Weight

356.4 g/mol

IUPAC Name

2-[[5-(4-aminophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C18H17FN4OS/c1-2-23-17(13-5-9-15(20)10-6-13)21-22-18(23)25-11-16(24)12-3-7-14(19)8-4-12/h3-10H,2,11,20H2,1H3

InChI Key

ZEISIPMDVSSPJJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)N

Origin of Product

United States

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